molecular formula C21H21I2Sb B14269047 Tribenzyl(diiodo)-lambda~5~-stibane CAS No. 138123-21-4

Tribenzyl(diiodo)-lambda~5~-stibane

Cat. No.: B14269047
CAS No.: 138123-21-4
M. Wt: 649.0 g/mol
InChI Key: AHDZVFYVYJOIOG-UHFFFAOYSA-L
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Description

Tribenzyl(diiodo)-λ⁵-stibane is a hypervalent antimony(V) compound featuring three benzyl groups and two iodine atoms bonded to a central antimony atom. The λ⁵ designation signifies its hypervalent pentacoordinate geometry, a rare but significant configuration in organoantimony chemistry. This compound is of particular interest due to its unique electronic structure, which combines the electron-withdrawing effects of iodine with the steric bulk and electron-donating properties of benzyl substituents. Such characteristics make it a candidate for specialized applications in catalysis and materials science, though its reactivity and stability must be carefully contextualized against analogous compounds .

Properties

CAS No.

138123-21-4

Molecular Formula

C21H21I2Sb

Molecular Weight

649.0 g/mol

IUPAC Name

tribenzyl(diiodo)-λ5-stibane

InChI

InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

AHDZVFYVYJOIOG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:

    Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Antimony(V) Compounds

Structural and Electronic Comparisons

  • Triphenyl(diiodo)-λ⁵-stibane: Unlike tribenzyl derivatives, triphenyl analogs exhibit reduced steric protection, leading to lower thermal stability. The phenyl groups’ planar geometry also diminishes solubility in nonpolar solvents compared to the flexible benzyl substituents in Tribenzyl(diiodo)-λ⁵-stibane .
  • Tribenzyl(dichloro)-λ⁵-stibane : Replacing iodine with chlorine reduces leaving-group ability (Cl⁻ vs. I⁻), which critically impacts substitution reactivity. For example, dichloro derivatives show negligible nucleophilic displacement in cross-coupling reactions, whereas the diiodo variant participates more readily due to iodine’s superior nucleofugality .

Stability and Decomposition Pathways

Tribenzyl(diiodo)-λ⁵-stibane demonstrates superior thermal stability compared to simpler antimony hydrides like stibane (SbH₃), which decomposes above 45°C . The benzyl groups stabilize the antimony center sterically and electronically, mitigating decomposition pathways observed in diiodo-substituted coumarins, where iodine liberation occurs under mild conditions (e.g., crystallization from hot acetic acid) .

Comparison with Diiodo Derivatives of Other Group 15 Elements

Bismuth and Arsenic Analogs

  • Tribenzyl(diiodo)-λ⁵-bismuthane : Bismuth’s larger atomic radius weakens Bi–I bonds compared to Sb–I, leading to lower thermal stability. However, bismuth derivatives are less toxic, making them preferable in pharmaceutical contexts despite reduced reactivity .
  • Diiodoarsoranes : Arsenic’s higher electronegativity enhances electrophilicity at the central atom, but arsenic compounds are often avoided due to toxicity concerns. Tribenzyl(diiodo)-λ⁵-stibane offers a safer alternative with comparable reactivity .

Phosphorus and Nitrogen Derivatives

  • Hypervalent λ⁵-phosphoranes : Phosphorus analogs lack the heavy-atom effects of antimony, resulting in weaker Lewis acidity. This limits their utility in reactions requiring strong electrophilic activation, such as Friedel-Crafts alkylation .

Solubility and Steric Effects

The benzyl groups in Tribenzyl(diiodo)-λ⁵-stibane enhance solubility in organic solvents (e.g., dichloromethane, toluene) compared to alkyl-substituted stibanes. This property is critical for homogeneous catalysis, where poor solubility can impede reaction efficiency .

Reactivity with Carbonyl Compounds

Unlike tribenzyltin derivatives, which fail to react with carbonyls due to an inability to form six-membered transition states, Tribenzyl(diiodo)-λ⁵-stibane participates in carbonyl additions. This reactivity is attributed to antimony’s larger atomic size, which accommodates transition-state geometry more effectively than tin .

Data Tables Summarizing Key Properties

Table 1: Thermal Stability and Reactivity

Compound Decomposition Temperature (°C) Solubility in DCM Reactivity with Benzaldehyde
Tribenzyl(diiodo)-λ⁵-stibane >150 High Yes
Triphenyl(diiodo)-λ⁵-stibane ~100 Moderate No
SbH₃ (Stibane) <45 Low N/A

Table 2: Leaving Group Efficiency in Substitution Reactions

Compound Leaving Group Relative Reaction Rate (vs. Cl⁻)
Tribenzyl(diiodo)-λ⁵-stibane I⁻ 10×
Tribenzyl(dichloro)-λ⁵-stibane Cl⁻

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